molecular formula C14H16INO4 B3190894 Diethyl 2-((2-iodophenylamino)methylene)malonate CAS No. 49713-38-4

Diethyl 2-((2-iodophenylamino)methylene)malonate

Cat. No.: B3190894
CAS No.: 49713-38-4
M. Wt: 389.18 g/mol
InChI Key: HBYYKZHGTVOZGZ-UHFFFAOYSA-N
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Description

Diethyl 2-((2-iodophenylamino)methylene)malonate is a malonate derivative featuring a 2-iodoaniline substituent. It serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as quinolones and pyridines . Its synthesis typically involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate under thermal conditions, often in solvents like toluene or diphenyl ether . The iodine atom at the ortho position introduces steric and electronic effects that differentiate its reactivity and applications from analogues with other substituents.

Properties

IUPAC Name

diethyl 2-[(2-iodoanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYYKZHGTVOZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1I)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444564
Record name Diethyl [(2-iodoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49713-38-4
Record name Diethyl [(2-iodoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((2-iodophenylamino)methylene)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Nucleophiles: Various amines, thiols, and other nucleophiles can be used for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Ortho-substituted iodine (as in the target compound) may reduce reaction yields compared to para-substituted halogens (e.g., 4-Cl, 4-F) due to steric hindrance during condensation .

Physical and Spectral Properties

  • Melting Points : Electron-withdrawing groups (e.g., Cl, Br) increase melting points compared to electron-donating groups. The 2-iodo analogue’s melting point is unreported but expected to be lower than 3-bromo or 4-chloro derivatives due to iodine’s larger atomic radius disrupting crystal packing .
  • NMR Signatures : The 2-iodo substituent causes distinct deshielding in $^1$H-NMR (e.g., aromatic protons near iodine) compared to fluorine or chlorine analogues. For example, in 2,4-difluoro derivatives, protons resonate at δ 7.24–6.92 ppm , while iodinated analogues may show downfield shifts due to iodine’s inductive effects .

Structural and Electronic Features

  • Electronic Effects: Iodine’s weak electron-withdrawing nature (+M effect) contrasts with stronger electron-withdrawing groups (e.g., NO$_2$) or electron-donating groups (e.g., OMe), altering the malonate’s electrophilicity.

Biological Activity

Diethyl 2-((2-iodophenylamino)methylene)malonate, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities, particularly in anticancer and antifungal applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of diethyl malonates, which are known for their versatility in medicinal chemistry. Its structure includes a diethyl malonate moiety linked to a 2-iodophenylamino group, which is believed to enhance its biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of diethyl malonate exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values of 5.18 ± 0.64 µM against A-549 (lung cancer), 7.62 ± 1.05 µM against HeLa (cervical cancer), and 17.59 ± 0.41 µM against SGC-7901 (gastric cancer) cells, surpassing the efficacy of standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Anticancer Activity of Diethyl Malonate Derivatives

CompoundCell LineIC50 (µM)Comparison AgentIC50 (µM)
DAMM-1A-5495.18 ± 0.645-FU<10
DAMM-1HeLa7.62 ± 1.05MTX<10
DAMM-1SGC-790117.59 ± 0.41--

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.

Antibacterial Activity

The antibacterial properties of diethyl malonate derivatives have also been investigated, with significant results against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be notably lower than those of established antibiotics, indicating a strong antibacterial potential .

Table 2: Antibacterial Activity of Diethyl Malonate Derivatives

CompoundBacteriaMIC (nmol/mL)
DAMM-1E. coli (ATCC 29213)3.125
DAMM-1S. aureus (ATCC 8739)3.125

Antifungal Activity

In addition to anticancer and antibacterial properties, diethyl malonate derivatives have shown promising antifungal activity against phytopathogens such as Fusarium oxysporum. Recent studies reported IC50 values indicating that certain derivatives exhibit fungicidal effects at nanomolar concentrations, classifying them as potential candidates for agricultural applications .

Table 3: Antifungal Activity of Diethyl Malonate Derivatives

CompoundPathogenIC50 (nM)Effect Type
DAMM-2Fusarium oxysporum320Fungistatic
DAMM-5Fusarium oxysporum13Fungicidal

While specific mechanisms remain under investigation, it is hypothesized that the biological activity of diethyl malonate derivatives may involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Disruption of cell membrane integrity : In bacteria and fungi, these compounds may compromise membrane function leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of diethyl malonate derivatives:

  • Cytotoxicity in Cancer Models : A study evaluated the effects of various diethyl malonate derivatives on human cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration into their use as chemotherapeutic agents.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial activity against drug-resistant strains, revealing that these compounds could serve as alternatives to conventional antibiotics.
  • Agricultural Applications : Research into antifungal properties has opened avenues for developing new fungicides based on these compounds, particularly in managing crop diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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